![molecular formula C9H12ClNO2S B2862026 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide CAS No. 473476-99-2](/img/structure/B2862026.png)
5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide
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Description
5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide is a chemical compound with the molecular formula C9H12ClNO2S . It has a molecular weight of 233.72 . The compound is used for research purposes .
Molecular Structure Analysis
The InChI code for 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide is 1S/C9H12ClNO2S/c1-7-4-5-8 (10)6-9 (7)14 (12,13)11 (2)3/h4-6H,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide include a molecular weight of 233.72 . Unfortunately, specific information about its boiling point, melting point, and other physical properties was not available in the sources I found.Scientific Research Applications
Synthesis of Sulfonimidates
Sulfonimidates are important organosulfur compounds that serve as intermediates to access other sulfur (VI) derivatives. The compound 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide can be utilized in the synthesis of sulfonimidates from sulfur (II), sulfur (IV), and sulfur (VI) reagents . These sulfonimidates are then transformed into other valuable sulfur (VI) derivatives, including sulfonimidamides and sulfoximines, which have gained prominence due to their medicinal chemistry properties .
Medicinal Chemistry
In medicinal chemistry, sulfonimidates derived from 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide can be used to create drug candidates. The stereogenic sulfur center of sulfonimidates acts as a chiral template in asymmetric syntheses, which is crucial for developing pharmaceuticals with specific enantiomeric properties .
Polymer Synthesis
The compound can also play a role in polymer synthesis. Under acidic conditions or elevated temperatures, sulfonimidates decompose, which can be a novel method to access poly(oxothiazene) polymers and thionylphosphazene monomers and polymers .
Alkyl Transfer Reagents
Sulfonimidates, which can be synthesized from 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide , are used as alkyl transfer reagents to acids, alcohols, and phenols. This application takes advantage of the lability of sulfonimidates under acidic conditions .
Asymmetric Syntheses
The stereogenic sulfur center of sulfonimidates, derived from 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide , can be employed in asymmetric syntheses. This is an important application for the production of chiral molecules, which are significant in various chemical industries .
Access to Sulfonamides
At elevated temperatures, sulfonimidates are converted into sulfonamides over extended periods. This transformation can be leveraged to synthesize sulfonamides, which are a class of organic compounds widely used in the creation of various drugs .
Chemical Synthesis Intermediates
5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide: can be used as an intermediate in the chemical synthesis of more complex molecules. Its role as an intermediate is crucial in the development of new compounds with potential applications in different fields of chemistry .
Research and Development
Lastly, this compound is valuable in research and development for the discovery of new reactions and pathways in organic chemistry. It can be used to study reaction mechanisms and develop new synthetic methodologies .
properties
IUPAC Name |
5-chloro-N,N,2-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2S/c1-7-4-5-8(10)6-9(7)14(12,13)11(2)3/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRKMBPWCSXDGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide | |
CAS RN |
473476-99-2 |
Source
|
Record name | 5-chloro-N,N,2-trimethylbenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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